![molecular formula C8H7BrF2O B1376394 1-(4-Bromo-2,6-difluorophenyl)ethanol CAS No. 1214900-62-5](/img/structure/B1376394.png)
1-(4-Bromo-2,6-difluorophenyl)ethanol
Overview
Description
1-(4-Bromo-2,6-difluorophenyl)ethanol is an organic compound with the molecular formula C8H7BrF2O . It is used in various scientific and industrial applications .
Molecular Structure Analysis
The molecular structure of 1-(4-Bromo-2,6-difluorophenyl)ethanol is characterized by the presence of bromine, fluorine, and hydroxyl groups attached to a phenyl ring . The InChI key for this compound is UTNQRIXFILAHIG-UHFFFAOYSA-N . Further analysis such as the study of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) can provide insights into the compound’s ability to donate and accept electrons .Physical And Chemical Properties Analysis
1-(4-Bromo-2,6-difluorophenyl)ethanol is a colorless to yellow liquid . It has a molecular weight of 237.04 . The compound has a high GI absorption and is BBB permeant . It has a Log Po/w (iLOGP) of 2.24, indicating its lipophilicity . Its water solubility is 0.196 mg/ml .Safety and Hazards
The compound is associated with several hazard statements including H302, H315, H319, H335, indicating that it can be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, and using personal protective equipment .
Mechanism of Action
Target of Action
The primary targets of 1-(4-Bromo-2,6-difluorophenyl)ethanol are currently unknown
Result of Action
The molecular and cellular effects of 1-(4-Bromo-2,6-difluorophenyl)ethanol’s action are currently unknown . Understanding these effects is essential for predicting the compound’s potential therapeutic benefits and side effects.
properties
IUPAC Name |
1-(4-bromo-2,6-difluorophenyl)ethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrF2O/c1-4(12)8-6(10)2-5(9)3-7(8)11/h2-4,12H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTNQRIXFILAHIG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=C(C=C1F)Br)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrF2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Bromo-2,6-difluorophenyl)ethanol |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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